molecular formula C8H6F6N2S2 B14066754 (2,3-Bis(trifluoromethylthio)phenyl)hydrazine

(2,3-Bis(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14066754
M. Wt: 308.3 g/mol
InChI Key: ZMWWBACSUWVSFG-UHFFFAOYSA-N
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Description

(2,3-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

The synthesis of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2,3-dichlorophenylhydrazine with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

(2,3-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethylthio groups are replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2,3-Bis(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s trifluoromethylthio groups play a crucial role in enhancing its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

(2,3-Bis(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H6F6N2S2

Molecular Weight

308.3 g/mol

IUPAC Name

[2,3-bis(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2

InChI Key

ZMWWBACSUWVSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)NN

Origin of Product

United States

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